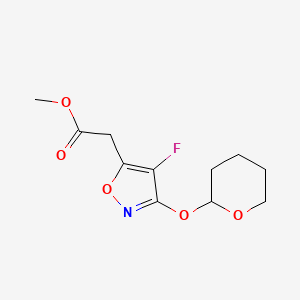

Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate

Description

Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a tetrahydro-2H-pyran-2-yloxy (THP-O) group and at the 4-position with a fluorine atom. The methyl acetate moiety at the 5-position enhances its stability and modulates physicochemical properties, making it a candidate for further functionalization in medicinal or agrochemical applications. The THP-O group acts as a protecting group, improving synthetic versatility by masking reactive hydroxyl groups during multi-step reactions .

Properties

Molecular Formula |

C11H14FNO5 |

|---|---|

Molecular Weight |

259.23 g/mol |

IUPAC Name |

methyl 2-[4-fluoro-3-(oxan-2-yloxy)-1,2-oxazol-5-yl]acetate |

InChI |

InChI=1S/C11H14FNO5/c1-15-8(14)6-7-10(12)11(13-18-7)17-9-4-2-3-5-16-9/h9H,2-6H2,1H3 |

InChI Key |

SRUOUDOTHSYNIC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C(=NO1)OC2CCCCO2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate typically involves:

- Formation of the isoxazole core.

- Introduction of the fluorine substituent at the 4-position of the isoxazole ring.

- Protection of the hydroxy group at the 3-position as a tetrahydro-2H-pyran-2-yl ether.

- Esterification to introduce the methyl acetate moiety at the 5-position of the isoxazole ring.

Use of Tetrahydro-2H-pyran-2-yl as a Protecting Group

The tetrahydro-2H-pyran-2-yl (THP) group is employed to protect hydroxyl functionalities during the synthetic sequence. This is crucial to prevent unwanted side reactions and to improve the selectivity of subsequent steps.

Typical procedure for THP protection:

- The hydroxy group is reacted with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under mild conditions.

- This forms the tetrahydro-2H-pyran-2-yl ether, which is stable under a variety of reaction conditions but can be removed later by acidic hydrolysis.

Fluorination

Selective fluorination at the 4-position of the isoxazole ring can be achieved using electrophilic fluorinating agents or via halogen exchange reactions on appropriately functionalized precursors.

Esterification

The methyl acetate moiety is introduced by esterification of the corresponding carboxylic acid or via alkylation of the appropriate intermediate.

Representative Synthetic Example from Literature

A related synthetic route involving tetrahydro-2H-pyran-2-yl protection is described in the synthesis of 2-methyl-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole. This synthesis used palladium-catalyzed cross-coupling reactions under inert atmosphere with potassium carbonate as a base in a DMF/water solvent system at 80 °C for 16 hours, followed by purification via column chromatography. This methodology highlights the compatibility of the THP protecting group under palladium-catalyzed conditions and aqueous basic media, which is relevant for the preparation of the target compound.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| THP Protection | Dihydropyran, acid catalyst (e.g., p-TsOH), room temperature | High | Protects hydroxy group as THP ether |

| Fluorination | Electrophilic fluorinating agent or halogen exchange | Moderate to High | Selective fluorination at 4-position of isoxazole |

| Esterification | Methylating agent (e.g., methyl iodide) or acid-catalyzed esterification | Moderate to High | Introduction of methyl acetate group |

| Purification | Column chromatography (silica gel) | - | Ensures product purity |

Comprehensive Data Table of Key Reagents and Conditions

Research Findings and Professional Insights

- The use of tetrahydro-2H-pyran-2-yl as a protecting group is well-established and provides stability during palladium-catalyzed cross-coupling reactions, which are often employed in the construction of heterocyclic systems like isoxazoles.

- Fluorination strategies require careful selection of reagents to ensure regioselectivity and to avoid degradation of sensitive groups such as the THP ether.

- Esterification is typically performed in the final stages to avoid complications with protecting groups and to ensure high purity of the methyl acetate functionality.

- Polymorphic control via recrystallization and thermal treatment is critical for the compound’s stability and bioavailability in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate can be compared to other methyl esters of isoxazole derivatives, as detailed below.

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Substituent Effects on Physicochemical Properties

- THP-O vs. Aryl/Alkyl Groups: The THP-O group introduces steric bulk and polarity, improving solubility in polar solvents (e.g., DMF, DMSO) compared to lipophilic substituents like benzyl (14h) or heptyl (14i). This makes the compound more amenable to solution-phase synthesis .

- Diazo Functionality (1d): Compounds like 1d exhibit heightened reactivity due to the diazo group, limiting their utility in stable formulations but enabling cyclopropanation or cross-coupling reactions .

Biological Activity

Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is a compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 2378054-09-0

- Molecular Formula : C11H14FNO5

- Molecular Weight : 259.23 g/mol

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit significant anticancer activities. A study highlighted that various isoxazole compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds with modifications similar to this compound demonstrated IC50 values in the micromolar range against colon carcinoma cells, suggesting potential for development as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Example A | CT26 Colon Cancer | 2.5 |

| Example B | Colon 38 Tumor Cells | 2.5 |

Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the isoxazole ring enhances the ability of these compounds to modulate immune responses, making them candidates for treating inflammatory diseases .

Antibacterial and Antiviral Activities

The antibacterial and antiviral potential of isoxazole derivatives has been documented extensively. This compound may exhibit these properties through its ability to disrupt bacterial cell wall synthesis or viral replication processes. Studies have indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as certain viruses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isoxazole compounds often act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.

- Receptor Modulation : Some derivatives interact with specific receptors (e.g., androgen receptors), influencing transcriptional activity and cellular responses.

- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various isoxazole derivatives, including methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yloxy)isoxazol-5-yloxy)acetate). These compounds were tested for their efficacy against prostate cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.